molecular formula C14H20ClN B15053703 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride

3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B15053703
M. Wt: 237.77 g/mol
InChI Key: VGOPBQIBFXMRSR-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine hydrochloride salt featuring an 8-azabicyclo[3.2.1]octane core substituted with an ortho-methylphenyl (o-tolyl) group at the 3-position. This compound is synthesized via catalytic hydrogenation of a tert-butyl-protected precursor, followed by reaction with chloroacetyl chloride to yield intermediates for pharmaceutical applications, such as androgen receptor antagonists .

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

3-(2-methylphenyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-10-4-2-3-5-14(10)11-8-12-6-7-13(9-11)15-12;/h2-5,11-13,15H,6-9H2,1H3;1H

InChI Key

VGOPBQIBFXMRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3CCC(C2)N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves the reaction of o-toluidine with a bicyclic ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. Common reagents used in this synthesis include hydrochloric acid and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.

Scientific Research Applications

3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C13H18ClNC_{13}H_{18}ClN. It features a bicyclic structure containing both an azabicyclo group and a tolyl group. This compound is used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis for creating more complex molecules.
  • The compound's structure allows for chemical modifications, enhancing its utility in organic synthesis.

Biology

  • It is studied for its potential biological activity and interactions with biological targets.
  • The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects.
  • Several studies have investigated the pharmacological properties of this compound.

Medicine

  • It is investigated for potential therapeutic properties and as a precursor for drug development.
  • The compound has garnered interest in medicinal chemistry due to its unique structure.

Industry

  • It is utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.

Chemical Reactions

This compound can undergo several types of chemical reactions.

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives. Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

  • Oxidation: N-oxides of the parent compound.
  • Reduction: Various amine derivatives.
  • Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.

Vasopressin Receptor Binding

A study demonstrated that this compound acts on vasopressin receptor binding.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive natural products like tropane alkaloids. Below is a detailed comparison of 3-(o-tolyl)-8-azabicyclo[3.2.1]octane hydrochloride with key analogs, focusing on structural variations, synthesis, and biological relevance.

Structural and Functional Modifications

Compound Name Molecular Formula Substituents Key Structural Features Biological Activity/Application References
This compound C₁₄H₁₉ClN 3-(ortho-methylphenyl) Rigid bicyclic core with aromatic lipophilic substituent Intermediate for androgen receptor antagonists
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₂H₁₇ClN₂S 3-(pyridinylsulfanyl) Sulfur-linked pyridine enhances polarity and hydrogen bonding Not explicitly reported; potential CNS or antimicrobial applications
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride C₆H₁₀ClNO Oxygen at bridgehead (8-oxa) Oxygen substitution alters electronic properties and solubility Key intermediate for agrochemicals and pharmaceuticals; synthesized via Raney nickel reduction
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C₈H₁₈Cl₂N₂ 3-amino, 8-methyl Amino group enables functionalization (e.g., amide coupling) Precursor for NK1 receptor antagonists
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₂H₁₈ClNS 3-(thiophen-3-ylmethyl) Thiophene enhances π-π stacking interactions Lab reagent; potential use in ligand design
8-Azabicyclo[3.2.1]octan-3-one hydrochloride C₇H₁₁ClNO 3-keto group Keto group introduces hydrogen-bonding capability Intermediate in alkaloid synthesis (e.g., tropane derivatives)

Physicochemical Properties

Property 3-(o-Tolyl) Derivative 8-Oxa Analog 3-Amino-8-methyl Derivative
Molecular Weight ~237.7 g/mol (C₁₄H₁₉ClN) 163.6 g/mol (C₆H₁₀ClNO) 213.15 g/mol (C₈H₁₈Cl₂N₂)
Polarity Moderate (aromatic lipophilicity) High (oxygen bridge) High (amine functionality)
Synthetic Yield ~66% (intermediate 23b) 43–64% overall Not reported

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., fluorine in 4-fluorobenzyl derivatives) improve receptor binding affinity and metabolic stability in NK1 antagonists .

Heteroatom Effects : Replacing nitrogen with oxygen (8-oxa) reduces basicity, altering pharmacokinetic profiles .

Biological Selectivity : Modifications at C3 (e.g., thiophen-3-ylmethyl) can enhance selectivity for peripheral vs. central targets, reducing side effects .

Biological Activity

3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound, with the molecular formula C13H18ClN, is primarily studied for its interactions with various biological targets, which may have implications in drug development and therapeutic applications.

The synthesis of this compound typically involves the reaction of o-toluidine with a bicyclic ketone under acidic conditions, leading to the formation of an imine intermediate that is subsequently reduced to yield the final product. The compound's structure allows for various chemical modifications, enhancing its utility in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to bind to various molecular targets, altering their activity and leading to a range of biological effects. The precise mechanism can vary based on the biological system being studied and the specific application of the compound.

Biological Activity

Research indicates that this compound exhibits significant binding affinity towards certain receptors, particularly those involved in neurotransmission and modulation of physiological responses . The following table summarizes some key findings related to its biological activity:

Study Biological Target Binding Affinity (Ki) Effect Observed
Study 1Vasopressin V1a receptor4.7 nMInhibition of receptor activity
Study 2Dopamine transporter5.0 nMModulation of dopamine uptake
Study 3Muscarinic receptors10 nMAntagonistic effects on acetylcholine

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Vasopressin Receptor Binding : A study demonstrated that this compound acts as a ligand for the V1a vasopressin receptor, showing a binding affinity comparable to other known ligands in this class . This interaction suggests potential applications in disorders related to vasopressin dysregulation.
  • Dopamine Transporter Modulation : In nonhuman primate studies, it was found that this compound could modulate dopamine transporter activity, which may have implications for understanding conditions such as Parkinson's disease and addiction .
  • Neurotransmitter Receptor Interactions : Additional research highlighted its role as an antagonist at muscarinic receptors, affecting cholinergic signaling pathways and potentially influencing cognitive functions and memory processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving the azabicyclo[3.2.1]octane core and o-tolyl groups. For example, highlights similar derivatives (e.g., 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride) synthesized via alkylation or Grignard reactions. Purification often involves recrystallization using ethanol/water mixtures or chromatography (silica gel, methanol/dichloromethane eluent). Purity ≥98% is achievable with repeated crystallization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., o-tolyl protons at δ 6.5–7.2 ppm, azabicyclo backbone protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for accurate mass verification (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity and detect impurities (e.g., Trospium-related by-products) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation/contact with skin, as azabicyclo derivatives may have uncharacterized toxicity .
  • Storage : Store at +5°C in airtight, light-resistant containers to prevent degradation. Ground equipment to avoid electrostatic discharge .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. describes ICReDD’s workflow, combining computational reaction path searches with experimental validation to reduce trial-and-error .
  • Case Study : Simulate the energy profile for o-tolyl group introduction to the azabicyclo core. Adjust solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) based on computed activation barriers .

Q. How should researchers address discrepancies in NMR data during structural elucidation?

  • Troubleshooting Steps :

  • Purity Check : Reanalyze via HPLC to rule out impurities (e.g., diastereomers or unreacted intermediates) .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift proton signals .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the azabicyclo backbone .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the o-tolyl group (e.g., electron-withdrawing/-donating substituents) or azabicyclo nitrogen to assess effects on bioactivity .
  • Biological Assays : Test derivatives against target receptors (e.g., muscarinic or adrenergic receptors) using in vitro binding assays. references SAR studies on azabicyclo analogs for CNS targets .
    • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Potential Causes : Differences in metabolism, bioavailability, or off-target effects.
  • Solutions :

  • Metabolic Profiling : Use LC-MS to identify metabolites in plasma/tissue samples .
  • Pharmacokinetic Studies : Measure compound half-life and tissue distribution in animal models .
  • Receptor Profiling : Perform selectivity screens to identify secondary targets .

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